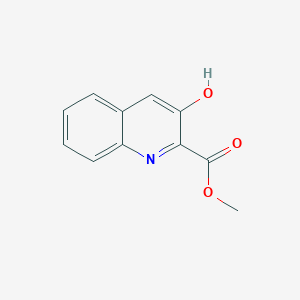

Methyl 3-hydroxyquinoline-2-carboxylate

Description

Methyl 3-hydroxyquinoline-2-carboxylate is a derivative of quinoline (B57606), a heterocyclic aromatic organic compound. Structurally, it features a quinoline core substituted with a hydroxyl (-OH) group at the 3-position and a methyl carboxylate (-COOCH₃) group at the 2-position. While specific research on this exact molecule is not extensively documented in publicly available literature, its properties and reactivity can be inferred from the well-established chemistry of its constituent functional groups and related quinoline structures.

The presence of the hydroxyl group, the carboxylic ester, and the nitrogen atom within the aromatic system suggests that this compound could be a versatile building block in the synthesis of more complex molecules. The interplay between these functional groups can influence the molecule's electronic properties, reactivity, and potential biological activity.

Below are the computed or theoretical properties for this compound and its close isomer, Methyl 8-hydroxyquinoline-2-carboxylate, for comparison.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound (Predicted) | Methyl 8-hydroxyquinoline-2-carboxylate nih.gov |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol | 203.19 g/mol nih.gov |

| IUPAC Name | This compound | methyl 8-hydroxyquinoline-2-carboxylate nih.gov |

| CAS Number | N/A | 21638-90-4 nih.gov |

| Topological Polar Surface Area | 59.4 Ų | 59.4 Ų nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-9(13)6-7-4-2-3-5-8(7)12-10/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWVRYCGVIPOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Hydroxyquinoline 2 Carboxylate and Analogous Structures

Protocols for the Quinoline (B57606) Core Formation

The formation of the quinoline ring system is the foundational step in synthesizing the target molecule and its analogs. Methodologies range from traditional multi-step sequences starting with simple aromatic compounds to more advanced one-pot processes.

Multi-step syntheses provide a high degree of control over the substitution pattern of the final quinoline product. These routes typically begin with readily available substituted anilines or phenols.

A key strategy for synthesizing 3-hydroxyquinoline-2-carboxylic acid, the immediate precursor to the target ester, involves a carefully planned multi-step sequence starting from 3-hydroxyquinoline (B51751). researchgate.net This approach highlights the importance of regioselective protection of the hydroxyl group to direct subsequent reactions to the desired positions on the quinoline ring.

A reported convenient route proceeds via a four-step procedure: researchgate.net

Hydroxyl Protection: The hydroxyl group of 3-hydroxyquinoline is protected, for instance, as a methoxymethyl (MOM) ether. This prevents the acidic proton from interfering with subsequent organometallic reagents.

C2-Functionalization: A 1,2-addition of methyllithium (B1224462) to the protected quinoline ring occurs.

Oxidation: The intermediate is oxidized to restore the aromaticity of the quinoline ring.

Side-Chain Oxidation and Deprotection: A final two-step oxidation transforms the newly introduced methyl group at the C2 position into a carboxylic acid, with concurrent removal of the MOM protecting group to yield 3-hydroxyquinoline-2-carboxylic acid. researchgate.net

This method demonstrates how selective protection is crucial for the successful functionalization of multiple reactive sites on the quinoline scaffold. researchgate.netmdpi.com

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group, is a powerful tool for quinoline synthesis. The efficiency of this reaction can be significantly enhanced by catalysts. Notably, rare earth metal catalysts have been employed to promote this transformation. For instance, Neodymium (III) Nitrate Hexahydrate has been shown to be a highly efficient catalyst for the synthesis of functionalized quinolines from ortho-aminoaryl aldehydes or ketones. iipseries.org The use of such catalysts aligns with modern synthetic goals of developing more efficient and selective reactions.

To improve efficiency and sustainability, one-pot processes and the use of heterogeneous catalysts are increasingly favored. These methods streamline synthetic sequences by combining multiple steps in a single reactor and simplifying catalyst recovery.

A novel one-pot protocol for synthesizing quinoline-2-carboxylates has been developed, starting from β-nitroacrylates and 2-aminobenzaldehydes. nih.govmdpi.com This process involves a domino sequence of four reactions: an aza-Michael addition, an intramolecular Henry reaction, a dehydration step, and finally, a nitrous acid elimination to form the aromatic quinoline ring. mdpi.com The optimization of this protocol led to the use of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), a solid-supported base, which classifies the method as a heterogeneous process. nih.govmdpi.com This approach allows for the synthesis of a variety of functionalized quinoline-2-carboxylate derivatives in good yields. nih.gov

Another prominent example is the use of zeolite-based heterogeneous catalysts. rsc.org The synthesis of quinolines from aniline (B41778) and various alcohols has been successfully conducted in the gas phase over catalysts like ZnCl₂/Ni-USY-acid. rsc.org The acidity of the zeolite, particularly the Lewis acid sites, was found to be crucial for the total yield of quinolines. rsc.org Similarly, Ni/mesoporous beta zeolite has been used as an effective heterogeneous catalyst for the vapor-phase synthesis of quinoline from aniline and glycerol. rsc.org Furthermore, the one-pot Friedländer synthesis has been adapted using recyclable heterogeneous carbocatalysts like graphene oxide, offering advantages such as high product yield, short reaction times, and simple catalyst separation. organic-chemistry.orgnih.govresearchgate.net

Table 1: Examples of Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| BEMP (solid base) | 2-Aminobenzaldehydes, β-Nitroacrylates | One-Pot Domino Reaction | Good yields, mild conditions, wide substrate scope. | nih.govmdpi.com |

| ZnCl₂/Ni-USY-acid Zeolite | Aniline, C1-C4 Alcohols | Gas-Phase Synthesis | Positively correlated yield with Lewis acidity. | rsc.org |

| Graphene Oxide | 2-Aminoaryl carbonyls, Carbonyl compounds | One-Pot Friedländer Synthesis | Recyclable, high yield, short reaction time. | nih.govresearchgate.net |

| Ni/Mesoporous Beta Zeolite | Aniline, Glycerol | Vapor-Phase Synthesis | High catalytic activity and resistance to deactivation. | rsc.org |

Several classical named reactions remain fundamental to the synthesis of the quinoline core. iipseries.org These methods, though often requiring harsh conditions, are robust and versatile. nih.gov

The Doebner-Von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, typically catalyzed by strong Brønsted or Lewis acids. wikipedia.orgsynarchive.com This reaction is a widely used route to produce substituted quinolines. iipseries.orgnih.govslideshare.net

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org The reaction conditions, particularly temperature, dictate the regiochemical outcome. Under kinetic control (lower temperatures), the reaction yields 4-hydroxyquinolines (Conrad-Limpach product). quimicaorganica.org At higher temperatures, under thermodynamic control, the isomeric 2-hydroxyquinolines are formed (Knorr product). wikipedia.orgscribd.com

Table 2: Comparison of Classical Quinoline Syntheses

| Named Reaction | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Doebner-Von Miller | Aniline, α,β-Unsaturated carbonyl compound | 2- and/or 4-Substituted quinolines | nih.govwikipedia.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines (kinetic product) | wikipedia.orgscribd.com |

| Knorr | Aniline, β-Ketoester | 2-Hydroxyquinolines (thermodynamic product) | wikipedia.orgscribd.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Substituted quinolines | iipseries.orgjptcp.com |

Multi-Step Approaches from Substituted Phenols or Anilines

Esterification and Carboxylic Acid Precursor Synthesis

The final step in the synthesis of methyl 3-hydroxyquinoline-2-carboxylate is the esterification of its corresponding carboxylic acid precursor.

The synthesis of the precursor, 3-hydroxyquinoline-2-carboxylic acid, can be achieved through various routes. As mentioned, one method involves the functionalization of 3-hydroxyquinoline itself. researchgate.net Another approach involves building the ring with the carboxylic acid functionality already in place or in a masked form. For example, derivatives of quinoline-4-carboxylic acid can be synthesized via the Doebner reaction, which couples an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.gov

Once the 3-hydroxyquinoline-2-carboxylic acid precursor is obtained, the final esterification step is typically accomplished via the Fischer esterification . This classic reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org The mechanism proceeds by protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to yield the final ester. masterorganicchemistry.com

Preparation of 3-Hydroxyquinoline-2-carboxylic Acid from Key Intermediates

The precursor to this compound, 3-hydroxyquinoline-2-carboxylic acid, is a vital component in the total synthesis of natural products like thiocoraline. researchgate.net A convenient route for its preparation has been developed, starting from 3-hydroxyquinoline. researchgate.net

The synthesis involves a four-step process:

Protection: The hydroxyl group of 3-hydroxyquinoline is protected using a methoxymethyl (MOM) group. researchgate.net

Addition & Oxidation: A 1,2-addition of methyllithium to the quinoline ring is performed, which is followed by a concomitant oxidation. researchgate.net

Methyl to Carboxyl Conversion: A two-step oxidation procedure transforms the methyl group into a carboxylic acid. researchgate.net

Deprotection: The MOM protecting group is removed to yield the final product, 3-hydroxyquinoline-2-carboxylic acid. researchgate.net

Although this acid has been utilized in syntheses, its full characterization has not always been reported. researchgate.net

Esterification of Carboxylic Acid Moieties

The conversion of a carboxylic acid to its corresponding ester is a fundamental reaction in organic synthesis known as esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com

Fischer Esterification Mechanism:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. youtube.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com

To synthesize This compound , 3-hydroxyquinoline-2-carboxylic acid is refluxed with methanol (B129727) and a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) can be used, or the water formed during the reaction can be removed. youtube.com

Alternative esterification methods include reacting the cesium salt of the carboxylic acid with an alkyl halide, such as iodomethane, in a solvent like dimethylformamide (DMF). nih.gov This approach can be advantageous when Fischer-Speier esterification conditions result in low yields. nih.gov

Synthesis of Related Quinoline Carboxylate Analogs

Routes to 2-Methyl-3-hydroxyquinoline-4-carboxylic Acids from Isatin (B1672199) Derivatives

The synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction. This reaction involves the condensation of isatin or its derivatives with carbonyl compounds. sci-hub.sefrontiersin.org Specifically, 2-methyl-3-hydroxyquinoline-4-carboxylic acid is produced by reacting isatin with a haloacetone, such as chloracetone or bromacetone, in the presence of a base. google.comshubhamspecialty.com

The process typically involves:

Heating isatin with an aqueous solution of an alkaline earth hydroxide (B78521), like milk of lime (calcium hydroxide), to form the salt of the corresponding isatic acid. google.com

Adding a haloacetone (e.g., chloracetone, bromacetone, or iodoacetone) to the reaction mixture. google.com

Stirring the mixture for several hours at an elevated temperature, often between 60°C and 90°C. google.com

Acidifying the reaction mass with a dilute acid, such as hydrochloric acid, which causes the 2-methyl-3-hydroxyquinoline-4-carboxylic acid to precipitate out as a yellow solid. google.com

This method is known for its high yields, often reaching 90-99% of the theoretical amount. google.com The use of substituted isatins, like methyl- or halogen-isatins, allows for the smooth synthesis of correspondingly substituted 2-methyl-3-hydroxyquinoline-4-carboxylic acids. google.com

| Reactants | Reagents/Conditions | Product | Yield |

| Isatin, Chloracetone | Aqueous Ca(OH)₂, 60–90 °C, 4–6 h | 2-methyl-3-hydroxyquinoline-4-carboxylic acid | 83.5% google.com |

| Isatin, Bromacetone | Aqueous Ca(OH)₂, 80 °C, several hours | 2-methyl-3-hydroxyquinoline-4-carboxylic acid | 99% google.com |

| Isatin, Iodo-acetone | Aqueous Ca(OH)₂, 80 °C, ~5 hours | 2-methyl-3-hydroxyquinoline-4-carboxylic acid | 90% google.com |

Synthesis of Thioquinoline Carboxylates

The introduction of a sulfur atom into the quinoline ring can lead to compounds with enhanced biological activity. nih.gov One approach involves the synthesis of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates. The subsequent alkylation of these compounds, for instance with methyl iodide, can be regioselective. The initial reaction typically occurs at the sulfur atom, leading to S-methylation. nih.gov For example, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate reacts with methyl iodide in the presence of triethylamine (B128534) in DMF to yield methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.gov

Another strategy focuses on introducing thio-substituents at other positions of the quinoline ring. For instance, a series of C-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been prepared and studied for their antibacterial properties. nih.gov These syntheses involve the reaction of a 7-halo-6-fluoroquinolone carboxylic acid with various thio compounds. nih.gov

A general method for converting carboxylic acids into thioacids involves the use of Lawesson's Reagent. nih.gov This one-step protocol has been shown to be effective for a wide variety of carboxylic acids, demonstrating good chemoselectivity with functional groups like arenes, esters, and amides. nih.gov The reaction is typically carried out in solvents such as dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl₃), or acetonitrile (B52724) (CH₃CN). nih.gov

Preparation of Functionalized Quinolone Carboxylates

The quinolone scaffold can be chemically modified at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) to generate a diverse range of functionalized derivatives. rsc.org

Several synthetic strategies are employed:

Microwave-Assisted Synthesis: Electron-rich anilines can react with ethyl acetoacetate (B1235776) in the presence of diphenyl ether under reflux at high temperatures to produce substituted 2-methyl-4-quinolone derivatives. rsc.org

Direct Amination: Various antibacterial fluoroquinolone compounds are prepared by the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with different piperazine (B1678402) derivatives. jmcs.org.mxscielo.org.mx This reaction can be catalyzed by a nanoporous isopolyoxomolybdate in refluxing water, offering high yields and short reaction times. jmcs.org.mxscielo.org.mx

C-C Cross-Coupling Reactions: The Heck coupling reaction can be used to synthesize (E)-3-styrylquinolin-4(1H)-ones from 3-iodo substituted 4-quinolones and styrene (B11656) derivatives. rsc.org This is typically performed using a palladium acetate (B1210297) catalyst in an aqueous medium. rsc.org

Cyclo-condensation: N-substituted 2-carboxy-4-quinolones can be synthesized via a LiHMDS-induced in situ cyclo-condensation of an aminoacetophenone and an aldehyde derivative. rsc.org

Reaction with Methylene Malonic Ester: Heating aniline with ethoxy methylene malonic ester, followed by cyclization in diphenyl ether, yields ethyl 4(1H)-quinolone-3-carboxylates. rsc.org

These methods allow for the introduction of a wide array of substituents, significantly expanding the chemical space of quinolone carboxylates for various applications. rsc.org

Reactivity and Mechanistic Investigations of Methyl 3 Hydroxyquinoline 2 Carboxylate

Hydrolysis Pathways of the Methyl Ester

The ester functional group in Methyl 3-hydroxyquinoline-2-carboxylate is susceptible to hydrolysis, a reaction that can be catalyzed by bases or promoted by the presence of metal ions.

The base-catalyzed hydrolysis of esters, including this compound, typically proceeds through a bimolecular acyl substitution mechanism (BAC2). nih.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group to yield a carboxylate salt. nih.gov

While specific kinetic and thermodynamic data for this compound are not detailed in the provided search results, the principles can be understood from studies on analogous compounds. For instance, the base-catalyzed hydrolysis of methyl paraben (methyl 4-hydroxybenzoate) has been used as a reference reaction to validate flow microcalorimeters for determining both kinetic and thermodynamic parameters. iaea.org Studies on ortho-hydroxyaryl esters, such as methyl 3,5-dinitrosalicylate, reveal the role of the proximate hydroxyl group. rsc.org The conjugate base of the phenolic hydroxyl group can influence the reaction rate, although in the case of methyl 3,5-dinitrosalicylate, there was no evidence for intramolecular general base catalysis by the ortho-O⁻ group for the water reaction. rsc.org The rate constants and thermodynamic parameters (enthalpy and entropy of activation) for such reactions are crucial for understanding the reaction's feasibility and mechanism.

The general mechanism for base-catalyzed ester hydrolysis is as follows:

Nucleophilic attack by the hydroxide ion on the ester's carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide (methoxide) leaving group.

Proton transfer to form the carboxylate and methanol (B129727).

The hydrolysis of hydroxyquinoline carboxylates can be significantly accelerated by the presence of divalent metal ions. Research on the closely related isomer, Methyl 8-hydroxyquinoline-2-carboxylate, provides significant insight into this phenomenon. The proximity of the heterocyclic nitrogen and the hydroxyl group allows these compounds to act as efficient chelating agents for metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.orgnih.gov

The formation of a metal-ester complex, [ME]⁺, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. This coordination results in substantial rate accelerations, ranging from 10³ to 10⁶ times faster than the base hydrolysis of the uncomplexed ester anion. rsc.org The mechanism is believed to involve the metal ion acting as a Lewis acid, polarizing the carbonyl group and stabilizing the negative charge that develops in the transition state.

Detailed kinetic studies on the base hydrolysis of [ME]⁺ complexes of Methyl 8-hydroxyquinoline-2-carboxylate have yielded the rate constants and activation parameters shown in the table below. rsc.org

| Metal Ion (M) | log KME+ | kOH (dm3 mol-1 s-1) | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |

|---|---|---|---|---|

| Mn(II) | 3.85 | 1.5 x 103 | 42.5 | -15 |

| Co(II) | 5.36 | 3.2 x 104 | 40.0 | +11 |

| Ni(II) | 5.95 | 1.0 x 104 | 49.2 | +13 |

| Cu(II) | 8.60 | 2.1 x 106 | 37.0 | +29 |

| Zn(II) | 5.48 | 1.7 x 105 | 32.0 | -11 |

Table 1: Formation Constants (log KME+), Rate Constants (kOH), and Activation Parameters for the Base Hydrolysis of Metal Complexes of Methyl 8-hydroxyquinoline-2-carboxylate at 25°C. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring in this compound possesses distinct electronic properties that dictate its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly modify this reactivity. The hydroxyl group at position 3 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C4 and C2, though C2 is already substituted). The methyl carboxylate group at position 2 is a deactivating group and a meta-director. Theoretical studies on the related 8-hydroxyquinoline (B1678124) molecule using Density Functional Theory (DFT) have shown that the electron density is highest at various carbon positions, indicating multiple potential sites for substitution. researchgate.netorientjchem.org For this compound, the activating effect of the hydroxyl group would likely dominate, favoring electrophilic attack at the C4 position of the heterocyclic ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on an unsubstituted quinoline ring is difficult. The reaction requires the ring to be highly electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups, such as a nitro group. nih.gov The nitro group activates the ring towards nucleophilic attack, allowing for the displacement of a hydrogen atom or a leaving group in a process known as vicarious nucleophilic substitution (VNS). nih.gov For this compound, which lacks such strong activating groups, SNAr reactions are not expected to occur under standard conditions.

Redox Chemistry of the Quinoline Moiety

The quinoline structure, particularly when substituted with a hydroxyl group, can participate in redox reactions.

The oxidation of hydroxyquinoline derivatives can proceed through various pathways. The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures. The carboxylic acid group itself can also be involved in the redox process. The carbon atom of a carboxyl group is in a high oxidation state, and further oxidation can lead to its removal as carbon dioxide in a process called decarboxylation. libretexts.org For example, the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid results in the formation of 5-hydroxyquinoline-2-carboxylic acid as a metabolite, indicating the stability of the hydroxyquinoline carboxylic acid moiety under certain oxidative conditions. nih.gov The specific oxidation mechanism for this compound would depend on the oxidizing agent and reaction conditions, but could involve initial oxidation at the phenol (B47542) followed by potential rearrangement or degradation, including possible oxidative decarboxylation.

Substituents have a profound impact on the redox potentials of quinoline and related structures. nih.govacs.org Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, generally lower the redox potential due to positive resonance and inductive effects. nih.gov Conversely, electron-withdrawing groups, like cyano (-CN) or nitro (-NO₂) groups, increase the redox potential. nih.gov

In this compound, the hydroxyl group at C3 acts as an electron-donating group, which would tend to lower the electrochemical potential. The methyl carboxylate group at C2 is electron-withdrawing, which would tend to increase the potential. The net effect is a combination of these opposing influences. Furthermore, the position of the substituents is critical. Substitutions at positions further away from the heteroatom and carbonyl/hydroxyl groups tend to have a smaller effect on the redox potential. nih.gov Intramolecular hydrogen bonding between adjacent substituents can also significantly alter the electronic properties and, consequently, the redox potentials of the molecule. nih.gov

Regioselectivity in Functional Group Transformations

The strategic functionalization of the this compound scaffold is pivotal for the synthesis of novel derivatives with tailored properties. The regioselectivity of these transformations is a critical aspect, governed by the electronic and steric characteristics of the quinoline core. This section delves into the regioselective outcomes of alkylation and formylation reactions, providing insights into the factors that direct the substitution patterns on this versatile heterocyclic system.

While direct studies on the alkylation of this compound are not extensively detailed in the reviewed literature, significant insights can be drawn from investigations into its close analogue, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. The presence of multiple nucleophilic centers (S, O, and N) in this molecule makes it an excellent model for studying the regioselectivity of alkylation reactions.

Research on the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I) has demonstrated a clear and stepwise regioselectivity. tandfonline.comchemistrysteps.commdpi.com The initial methylation preferentially occurs at the most nucleophilic sulfur atom, leading to the formation of the S-methylated product. Subsequent alkylation can then proceed at either the nitrogen or oxygen atoms, with the outcome being highly dependent on the reaction conditions, particularly the base and solvent employed.

In the first stage, treatment with methyl iodide in the presence of a mild base like triethylamine (B128534) in DMF at 50°C results in the exclusive formation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with a high yield. tandfonline.com This selective S-methylation underscores the superior nucleophilicity of the sulfur atom in this heterocyclic system.

The regioselectivity of the second methylation step, targeting the remaining nucleophilic sites (O- vs. N-alkylation), is more nuanced. The reaction of the S-methylated intermediate with methyl iodide requires a stronger base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding anion. tandfonline.comchemistrysteps.com The choice of solvent plays a crucial role in directing the regiochemical outcome. The use of polar aprotic solvents like DMF or DMSO favors the formation of a mixture of O-methylated and N-methylated products, with the O-methylated derivative, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, being the predominant species. tandfonline.comchemistrysteps.commdpi.com This preference for O-alkylation is consistent with Hard-Soft Acid-Base (HSAB) theory, where the harder oxygen atom preferentially reacts with the hard methylating agent in a polar solvent that can solvate the cation.

The following table summarizes the key findings from the methylation studies on the thio-analogue, providing a predictive framework for the reactivity of this compound.

| Starting Material | Reagents and Conditions | Product(s) | Regioselectivity |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I, Triethylamine, DMF, 50°C, 1h | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Exclusive S-methylation |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I, K₂CO₃, Acetone/DMF/DMSO, 60-80°C, 1-8h | Mixture of Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | O- and N-methylation (O-methylation predominates) |

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.orgyoutube.com The reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. chemistrysteps.comresearchgate.net This reagent then attacks the electron-rich positions of the substrate, and subsequent hydrolysis yields the corresponding aldehyde.

For quinoline derivatives, the regioselectivity of the Vilsmeier-Haack formylation is highly dependent on the substitution pattern of the quinoline ring. The presence of activating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, directs the electrophilic attack to specific positions. In the case of this compound, the hydroxyl group at the C-3 position and the ester group at the C-2 position are expected to be the primary determinants of the reaction's regioselectivity.

The hydroxyl group at C-3 is a strong activating group that increases the electron density of the quinoline ring, particularly at the ortho and para positions. However, in the context of the quinoline system, the most activated position for electrophilic substitution is typically the C-4 position. The electron-donating effect of the hydroxyl group at C-3 would further enhance the nucleophilicity of the C-4 position, making it the most probable site for formylation.

While specific studies on the Vilsmeier-Haack formylation of this compound are not prevalent, research on related quinoline systems provides valuable insights. For instance, the formylation of various electron-rich quinoline derivatives has been shown to proceed at the most nucleophilic carbon atom. nih.gov The reaction conditions, including the stoichiometry of the Vilsmeier reagent and the reaction temperature, can also influence the selectivity and yield of the formylation reaction.

Based on the established principles of the Vilsmeier-Haack reaction, the formylation of this compound is predicted to yield methyl 4-formyl-3-hydroxyquinoline-2-carboxylate as the major product. The reaction would proceed via the electrophilic attack of the Vilsmeier reagent at the C-4 position, followed by hydrolysis of the resulting iminium intermediate.

The table below outlines the expected reaction based on the general principles of Vilsmeier-Haack formylation on activated quinoline systems.

| Starting Material | Reagents and Conditions | Predicted Major Product | Regioselectivity |

| This compound | POCl₃, DMF, followed by H₂O | Methyl 4-formyl-3-hydroxyquinoline-2-carboxylate | Selective C-4 formylation |

Derivatization and Structural Modifications of Methyl 3 Hydroxyquinoline 2 Carboxylate

Transformations at the Carboxylate Ester Group

The methyl ester functionality at the C-2 position of the quinoline (B57606) ring is a primary site for structural modification, allowing for its conversion into other key functional groups such as carboxylic acids, amides, and hydrazones.

Conversion to Carboxylic Acids and Subsequent Functionalization

The hydrolysis of the methyl ester of methyl 3-hydroxyquinoline-2-carboxylate to its corresponding carboxylic acid, 3-hydroxyquinoline-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance by refluxing with sodium hydroxide (B78521) in a suitable solvent, followed by acidification to precipitate the carboxylic acid. nih.gov The resulting 3-hydroxyquinoline-2-carboxylic acid is a valuable intermediate for further functionalization. masterorganicchemistry.com

Once formed, the carboxylic acid group can be activated and coupled with various nucleophiles. For example, the conversion of a carboxylic acid to an amide can be achieved by treating the carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govresearchgate.net This method facilitates the formation of the amide bond by activating the carboxylic acid to nucleophilic attack by the amine. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. NaOH, i-PrOH/H2O, reflux2. AcOH | 3-Hydroxyquinoline-2-carboxylic acid | nih.gov |

| 3-Hydroxyquinoline-2-carboxylic acid | Amine, DCC | 3-Hydroxyquinoline-2-carboxamide | nih.govresearchgate.net |

Amide and Hydrazone Formation

The direct conversion of the methyl ester to amides can be accomplished by aminolysis, although this often requires harsh conditions. A more common approach involves the initial hydrolysis to the carboxylic acid followed by amide bond formation as described previously. The synthesis of various quinoline-3-carboxamides (B1200007) has been reported through the coupling of the corresponding carboxylic acid with different anilines. rsc.orgacs.org

Hydrazone derivatives can be synthesized from the ester via the corresponding hydrazide. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would be expected to yield 3-hydroxyquinoline-2-carbohydrazide. This reaction is a standard method for preparing hydrazides from esters. researchgate.net For instance, quinoline-2-carbohydrazide (B1604917) has been synthesized from quinoline-2-carboxylic acid by first converting the acid to its acyl chloride with thionyl chloride, followed by reaction with hydrazine hydrate. ajchem-a.com The resulting carbohydrazide (B1668358) can then be condensed with various aldehydes or ketones to form the corresponding hydrazones. The synthesis of a variety of quinoline carbohydrazide derivatives has been demonstrated through one-pot, multi-component reactions involving cyanoacetohydrazide. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Hydroxyquinoline-2-carboxylic acid | Substituted aniline (B41778), PCl3 | Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | nih.gov |

| Quinoline-2-carboxylic acid | 1. SOCl22. Hydrazine hydrate | Quinoline-2-carbohydrazide | ajchem-a.com |

| 3-Hydroxyquinoline-2-carbohydrazide | Aldehyde or Ketone | 3-Hydroxyquinoline-2-carbohydrazone | nih.gov |

Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the C-3 position offers another avenue for structural diversification through etherification and esterification reactions.

Etherification and Esterification Strategies

Ether derivatives of this compound can be prepared through O-alkylation. This typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. researchgate.netnih.gov For example, the O-alkylation of the structurally similar methyl 3-hydroxyindole-2-carboxylate has been achieved using various alkyl halides in the presence of a base. researchgate.net The Williamson ether synthesis, involving the reaction of an ethyl 2-(halomethyl)quinoline-3-carboxylate with an 8-hydroxyquinoline (B1678124), demonstrates a similar principle of ether formation on a quinoline scaffold. researchgate.net

Esterification of the 3-hydroxyl group can be achieved by reacting it with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The general principle of Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, can also be applied in reverse to esterify the phenolic hydroxyl group. masterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Etherification (O-alkylation) | Alkyl halide, Base (e.g., NaH, K2CO3) | 3-Alkoxyquinoline-2-carboxylate | researchgate.netnih.gov |

| Esterification | Acyl chloride or Anhydride, Base | 3-Acyloxyquinoline-2-carboxylate | masterorganicchemistry.com |

Substitution Patterns on the Quinoline Core

The aromatic quinoline ring system can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups, most notably halogens.

Halogenation Reactions

The quinoline core of this compound is susceptible to halogenation. The hydroxyl group at C-3 is an activating group and directs electrophilic substitution primarily to the ortho and para positions. Research on the halogenation of 3-hydroxyquinoline (B51751) has shown that chlorination with a flavin-dependent halogenase occurs specifically at the C-4 position to yield 3-hydroxy-4-chloroquinoline. nih.gov

Bromination of hydroxyquinolines is also a well-established reaction. For instance, the bromination of 3-hydroxyquinoline-4-carboxylic acids can lead to bromodecarboxylation, yielding 2-bromo-3-hydroxyquinolines. acs.org The direct halogenation of carbostyrils (2-hydroxyquinolines) has been shown to introduce halogens at the 3-position. zenodo.org Furthermore, the bromination of 8-hydroxyquinoline with bromine in various solvents has been studied, leading to mono- and di-brominated products. acgpubs.org These findings suggest that direct halogenation of this compound would likely occur on the quinoline ring, with the position of substitution influenced by the directing effects of the existing substituents and the reaction conditions employed. The synthesis of 5,7-dichloro-8-hydroxy-quinoline has been achieved by chlorinating 8-hydroxy-quinoline with chlorine in chloroform (B151607) in the presence of iodine. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Hydroxyquinoline | Flavin-dependent halogenase, Fre, Cl- | 3-Hydroxy-4-chloroquinoline | nih.gov |

| 3-Hydroxyquinoline-4-carboxylic acid | N-Bromosuccinimide | 2-Bromo-3-hydroxyquinoline | acs.org |

| 4-Methyl carbostyril | Sulphuryl chloride, Acetic acid, I2 | 3-Chloro-4-methyl carbostyril | zenodo.org |

| 8-Hydroxyquinoline | Chlorine, Chloroform, Iodine | 5,7-Dichloro-8-hydroxyquinoline | google.com |

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The functionalization of the quinoline core with alkyl, aryl, and heteroaryl groups is a common strategy to create a diverse library of derivatives. These substitutions can occur at the nitrogen atom, the hydroxyl group, or carbon positions on the heterocyclic ring, depending on the reaction conditions and the specific precursor used.

Alkylation: Alkylation of quinoline derivatives can be achieved through various methods. For instance, the sulfur-containing analogue, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, undergoes further methylation with methyl iodide (CH₃I). nih.gov This subsequent reaction can lead to a mixture of O-methylation and N-methylation products. nih.gov Specifically, the reaction yields both methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, with the O-methylated product being predominant. nih.gov The regioselectivity of this reaction is influenced by the choice of base and solvent. nih.gov

Arylation: Aryl groups can be introduced onto the quinoline nitrogen. One method involves the reaction of a precursor, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, with various ethyl 3-aryl-2-cyanoacrylates. mdpi.com This reaction, catalyzed by triethylamine (B128534) in dimethylformamide, results in the formation of 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. mdpi.com This process effectively attaches a complex aryl-containing substituent to the N-1 position of the quinoline ring. mdpi.com

Heteroarylation: The introduction of heteroaryl groups often involves condensation or cross-coupling reactions. A key precursor, derived from the quinoline core, can react with various carbon nucleophilic reagents to yield C-C coupled products. For example, treatment with 1H-benzimidazol-2-ylacetonitrile in refluxing butanol with a catalytic amount of triethylamine affords a pyrido[1,2-a]benzimidazole (B3050246) derivative fused to the quinoline system. nih.gov Similarly, reactions with other active methylene (B1212753) compounds containing heteroaryl moieties can be used to synthesize a range of 3-heteroaryl-4-hydroxyquinoline derivatives. nih.gov

Table 1: Examples of Alkyl, Aryl, and Heteroaryl Derivatization

| Derivative Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| O-Alkylation | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate + CH₃I | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | Predominant product | nih.gov |

| N-Alkylation | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate + CH₃I | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Minor product | nih.gov |

| N-Arylation | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid + Ethyl 3-(4-methoxy)phenyl-2-cyanoacrylate | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 73% | mdpi.com |

| C-Heteroarylation | 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione + 1H-benzimidazol-2-ylacetonitrile | 3-Hydroxy-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-nitropyrido[1,2-a]benzimidazole-4-carbonitrile | 73% | nih.gov |

Incorporation of Sulfur-Containing Groups

The introduction of sulfur atoms into the quinoline framework can significantly alter its biological and chemical properties. A primary route to achieve this is through the thionation of a corresponding quinolone, followed by alkylation.

A key intermediate for this purpose is methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, the 2-thioxo analogue of the parent oxygenated compound. nih.gov This thione provides a reactive handle for introducing sulfur-containing moieties. The most direct derivatization is S-alkylation. For instance, the reaction of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide in the presence of triethylamine in dimethylformamide (DMF) leads to selective S-methylation. nih.gov This reaction proceeds efficiently at 50°C to yield methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate as a white solid in high yield. nih.gov This methylthio group can then potentially be further modified, serving as a versatile entry point for more complex sulfur-containing substituents.

Table 2: Synthesis of a Sulfur-Containing Quinoline Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl iodide (MeI), Triethylamine (TEA), Dimethylformamide (DMF) | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 81% | nih.gov |

Synthesis of Polycyclic Quinoline Carboxylate Systems

The quinoline carboxylate framework is an excellent starting point for the construction of more complex, polycyclic and fused heterocyclic systems. These reactions, often involving cyclization or annulation, expand the core structure to create novel scaffolds. The formation of the initial quinoline ring itself is a classic cyclization reaction, often accomplished by heating an appropriate precursor, such as ethyl β-anilinocrotonate, in a high-boiling solvent like Dowtherm. orgsyn.org

Building upon the quinoline core, further ring systems can be annulated. For example, a pyrano[3,2-c]quinoline derivative serves as a key intermediate that undergoes ring-opening and recyclization reactions with various nucleophiles. nih.gov Reaction with 5-amino-2,4-dihydro-3H-pyrazol-3-one or 5-amino-3-methyl-1H-pyrazole leads to the formation of fused pyrazolo[3,4-b]pyridine derivatives. nih.gov Similarly, reaction with 6-aminouracil (B15529) derivatives can furnish pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov These transformations demonstrate the utility of quinoline derivatives in synthesizing complex, multi-ring structures. The quinoline scaffold is also a known precursor for the total synthesis of polycyclic natural products, such as the camptothecin-related alkaloids nothapodytine and mappicine. biosynth.com

Table 3: Examples of Polycyclic System Synthesis from Quinoline Precursors

| Quinoline Precursor | Reagents | Resulting Polycyclic System | Reference |

|---|---|---|---|

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 5-Amino-3-methyl-1H-pyrazole | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

| 4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | 6-Aminouracil derivatives | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

| Ethyl β-anilinocrotonate | Heat in Dowtherm | 2-Methyl-4-hydroxyquinoline (core structure) | orgsyn.org |

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Methyl 3-hydroxyquinoline-2-carboxylate (C₁₁H₉NO₃), HRMS would be used to determine its exact mass. The calculated monoisotopic mass is 203.05824 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides unequivocal evidence for the compound's molecular formula. This technique is superior to low-resolution mass spectrometry as it can distinguish between molecules with the same nominal mass but different elemental compositions.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. If suitable single crystals of this compound can be grown, X-ray diffraction analysis would reveal:

The planar geometry of the quinoline (B57606) ring system.

The exact conformation of the methyl carboxylate group relative to the ring.

The presence and nature of intermolecular hydrogen bonds, likely involving the hydroxyl group and the nitrogen atom of the quinoline ring or the carbonyl oxygen of the ester, which dictate the crystal packing. mdpi.com

This method provides unambiguous proof of the compound's isomeric structure and solid-state conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3200-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (ester) | Stretching | ~1700-1725 |

| C=C, C=N (aromatic) | Stretching | 1500-1620 |

| C-O (ester) | Stretching | 1100-1300 |

The broad O-H stretch is a hallmark of the hydroxyl group, while the strong carbonyl (C=O) absorption confirms the presence of the methyl ester. mdpi.comspectroscopyonline.com The collection of peaks in the "fingerprint region" (below 1500 cm⁻¹) would be unique to this specific molecule.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the oxidation and reduction behavior of a compound. The quinoline ring system is electrochemically active, and the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylate group would influence its redox potentials. A cyclic voltammetry study of this compound would provide information on its oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes. Such studies on related hydroxyquinoline derivatives have shown that the oxidation mechanism can be complex and may involve proton transfer steps coupled with electron transfer.

Computational and Theoretical Studies on Methyl 3 Hydroxyquinoline 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of quinoline (B57606) derivatives. nih.gov By employing methods such as B3LYP with various basis sets (e.g., 6-311G**), researchers can accurately model the geometric parameters of these molecules. researchgate.net For Methyl 3-hydroxyquinoline-2-carboxylate, DFT calculations would typically involve geometry optimization to find the lowest energy conformation. This process determines key structural features such as bond lengths, bond angles, and dihedral angles.

Interactive Data Table: Predicted Geometrical Parameters for this compound (Illustrative)

Below is an illustrative table of predicted geometrical parameters for this compound, based on typical values from DFT calculations on related quinoline structures.

Analysis of Molecular Orbitals and Electronic Properties

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.

In quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the hydroxyquinoline ring, particularly the phenol-like portion. The LUMO, on the other hand, would likely be centered on the pyridine (B92270) ring and the carboxylate group. The distribution of these orbitals provides insights into the sites susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: Predicted Electronic Properties of this compound (Illustrative)

The following table presents illustrative electronic properties for this compound, derived from computational studies on analogous compounds.

Theoretical Investigations of Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful lens through which to study the mechanisms and selectivity of chemical reactions. For this compound, theoretical investigations can predict the most likely pathways for various transformations. For example, in reactions such as alkylation, DFT calculations can be used to determine the relative energies of possible intermediates and transition states, thereby explaining the observed regioselectivity. nih.govmdpi.com

A study on the methylation of a related compound, Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrated that the experimentally observed products could be rationalized by calculating the electron distribution in the corresponding anion. nih.govmdpi.com This approach helps in identifying the most nucleophilic centers in the molecule. Similar theoretical treatments can be applied to understand the reactivity of this compound in various synthetic transformations, including electrophilic substitution and reactions involving the hydroxyl and carboxylate functionalities. Computational studies on photocatalyzed reactions of similar phenolic compounds have also successfully elucidated complex reaction mechanisms. acs.org

Prediction of Conformational Preferences and Tautomerism

Molecules like this compound can exist in different conformations and tautomeric forms. Computational methods are instrumental in predicting the relative stabilities of these different forms. Tautomerism is particularly relevant for hydroxyquinolines, which can exist in equilibrium between enol (-OH) and keto (=O) forms.

Theoretical studies on hydroxyquinolines have shown that the position of the hydroxyl group on the quinoline ring significantly influences the stability of the tautomers. researchgate.net For 3-hydroxyquinoline (B51751), the enol tautomer is generally found to be more stable than the corresponding keto tautomer. researchgate.net This is in contrast to 2- and 4-hydroxyquinolines, where the keto forms are often favored. researchgate.net The presence of the methyl carboxylate group at the 2-position in the title compound can further influence this equilibrium through electronic and steric effects. DFT calculations can quantify the energy differences between the tautomers, providing insights into their relative populations at equilibrium. nih.govmdpi.com

Applications of Methyl 3 Hydroxyquinoline 2 Carboxylate in Chemical Research

Role as a Key Synthon in Complex Organic Synthesis

Methyl 3-hydroxyquinoline-2-carboxylate, and its parent carboxylic acid, serve as a crucial starting material or key intermediate (synthon) in the assembly of complex molecular architectures. The strategic positioning of its functional groups allows for sequential and regioselective modifications, making it an important component in the total synthesis of natural products.

A prominent example is the use of the closely related 3-hydroxyquinoline-2-carboxylic acid in the total synthesis of Thiocoraline. researchgate.net Thiocoraline is a depsipeptide natural product isolated from a marine microorganism that exhibits significant antitumor activity. The 3-hydroxyquinoline-2-carboxylic acid moiety is a distinguishing feature of Thiocoraline, capping the N-terminus of the cyclic peptide structure. researchgate.net In such syntheses, the methyl ester form, this compound, can be employed as a protected version of the carboxylic acid, facilitating certain reaction steps and improving solubility. The ester can be readily hydrolyzed to the free acid at a later stage of the synthesis. The inherent structure of this quinoline (B57606) derivative provides the necessary framework for constructing the final complex natural product.

Building Block for the Construction of Diverse Heterocyclic Frameworks

The reactivity of this compound makes it an excellent starting point for the synthesis of more elaborate heterocyclic systems. The interplay between the hydroxyl group, the ester, and the quinoline ring allows for a variety of cyclization and condensation reactions.

For instance, attempts to prepare 3-hydroxyquinoline-2-carboxylic acid have sometimes led to the formation of other interesting heterocyclic structures, such as a protected 3,3′-dihydroxy-2,2′-biquinoline. researchgate.net This demonstrates the potential of this scaffold to undergo dimerization or react with other bifunctional molecules to create larger, fused, or linked heterocyclic frameworks. The synthesis of bisquinoline systems, which are known to possess potent antimalarial properties, often relies on the coupling of quinoline building blocks. researchgate.net While direct examples starting from this compound are not prevalent, its structure is analogous to intermediates used in these syntheses, such as ethyl 2-(halomethyl)quinoline-3-carboxylates which react with 8-hydroxyquinolines. researchgate.net

The general strategy involves using the existing quinoline core as a foundation and extending it by building new rings. The hydroxyl and carboxylate groups can be transformed into reactive sites for intramolecular or intermolecular cyclizations, leading to a diverse array of fused heterocycles with potential applications in medicinal chemistry and materials science.

Ligand Design in Metal-Catalyzed Reactions and Coordination Chemistry

Hydroxyquinoline derivatives are renowned for their ability to form stable complexes with a wide range of metal ions. 8-Hydroxyquinoline (B1678124) (Oxine) is a classic chelating agent in analytical and coordination chemistry. nih.gov By analogy, this compound, possessing a phenolic hydroxyl group, a pyridine-type nitrogen atom, and a carbonyl oxygen from the ester group, is an excellent candidate for a multidentate ligand.

These three donor atoms are positioned in a way that can lead to the formation of stable five- or six-membered chelate rings with a metal center. The resulting metal complexes can have interesting catalytic, photophysical, or biological properties. For example, the related 8-hydroxyquinoline-2-carboxylic acid has been studied for its complexing properties with various metal ions, including Cu(II), Zn(II), and Gd(III), forming highly stable complexes. uncw.edu The tridentate nature of such ligands, with a donor set of a pyridine (B92270) nitrogen and both phenolic and carboxylic oxygens, contributes to their high affinity for metal ions. uncw.edu

The stability and structural diversity of these complexes make them suitable for applications in:

Homogeneous Catalysis: Where the metal complex can act as a catalyst for organic transformations.

Sensing: Changes in the spectroscopic properties (color or fluorescence) of the complex upon binding to a specific analyte can be used for detection.

Biomedical Imaging: Complexes with paramagnetic metal ions, like Gd(III), have potential as contrast agents in Magnetic Resonance Imaging (MRI). uncw.edu

The general properties of transition metal carboxylate complexes are well-documented, highlighting their versatility in coordination modes, which include monodentate, bidentate, and bridging structures. wikipedia.org

| Ligand Feature | Potential Coordination Site | Role in Complexation |

| Pyridine Nitrogen | N | Acts as a Lewis base, coordinating to the metal center. |

| Phenolic Hydroxyl | O | Can deprotonate to form a strong M-O bond, a key feature of many stable chelates. |

| Ester Carbonyl | O | The carbonyl oxygen can also coordinate to the metal, completing a chelate ring. |

Precursor in Biosynthetic Pathways of Natural Products (emphasizing chemical role)

In nature, complex molecules are often built from simpler precursors through a series of enzyme-catalyzed reactions. The 3-hydroxyquinoline-2-carboxylic acid skeleton is found in natural products, indicating its role as a biosynthetic intermediate. As previously mentioned in section 7.1, this quinoline unit is a key component of the antitumor agent Thiocoraline. researchgate.net

Biosynthetically, the formation of such a substituted quinoline ring likely involves a cascade of reactions starting from simpler aromatic amino acid precursors. Enzymatic processes such as hydroxylations, methylations, and cyclizations build the core structure. For instance, cytochrome P450 enzymes are known to be capable of performing complex oxidation reactions, including the conversion of a methyl group into a carboxylic acid, which is a plausible step in the formation of the quinoline-2-carboxylic acid moiety. nih.gov

The chemical role of this compound or its parent acid in the context of a larger natural product like Thiocoraline is to provide a rigid, planar, and functionalized "headpiece." This unit is often crucial for the molecule's ability to interact with its biological target, such as DNA or a specific enzyme, thereby exerting its biological effect. The specific arrangement of the hydroxyl and carboxylate groups can be critical for hydrogen bonding and other non-covalent interactions with the target biomolecule.

Development of Materials with Specific Chemical Functions (e.g., dyestuffs, analytical reagents)

The extended π-system of the quinoline ring, combined with the electron-donating hydroxyl group, makes this compound a promising scaffold for the development of functional organic materials, particularly dyestuffs.

Azo dyes are a major class of synthetic colorants, and their synthesis often involves the reaction of an electron-rich aromatic compound with a diazonium salt. A patent from 1937 describes that the isomeric 2-methyl-3-hydroxyquinoline-4-carboxylic acids react with diazo compounds to form azo-dyestuffs. google.com This reaction proceeds via an electrophilic aromatic substitution, where the diazonium ion attacks the activated quinoline ring. The resulting azo compounds are highly colored due to the extended conjugation between the quinoline and the newly introduced arylazo group. It is highly probable that this compound would undergo a similar reaction to yield a range of azo dyes with different colors depending on the specific diazonium salt used.

Beyond dyes, the chelating properties discussed in section 7.3 also make this compound a potential analytical reagent. Its ability to form colored or fluorescent complexes with specific metal ions could be exploited for their qualitative detection or quantitative determination using spectrophotometric or fluorometric methods.

| Application Area | Relevant Chemical Property | Example of Function |

| Dyestuffs | Activated Aromatic Ring | Reacts with diazonium salts to form colored azo dyes. google.com |

| Analytical Reagents | Metal Chelation | Forms colored or fluorescent complexes for metal ion detection. |

Q & A

Basic: What are the standard synthetic routes for Methyl 3-hydroxyquinoline-2-carboxylate?

Answer:

Synthesis typically involves cyclization and esterification steps. For example, a Friedel-Crafts acylation or intramolecular cyclization under acidic conditions (e.g., AlCl₃ in 1,2-dichlorobenzene at elevated temperatures) is common. Key steps include:

- Precursor preparation : Starting from substituted tetrahydroquinoline derivatives (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate).

- Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃) at 378 K for 5 hours.

- Purification : Recrystallization from ethanol or ethanol/hexane mixtures to obtain pure crystals .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : For determining substituent configurations (e.g., cis/trans isomerism) and verifying ester/quinoline moieties. H and C NMR in DMSO-d₆ are standard .

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1730 cm for esters and ~1700 cm for lactams) .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., m/z 245 [M]) and fragmentation patterns .

- X-ray Crystallography : To resolve ambiguities in stereochemistry and confirm molecular packing via C–H⋯π or hydrogen-bonding interactions .

Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved during structural elucidation?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

- Comparative analysis : Cross-validate NMR-derived torsion angles with X-ray bond lengths and angles.

- Computational modeling : Use density functional theory (DFT) to predict stable conformers and compare with experimental data.

- Variable-temperature NMR : To detect conformational flexibility in solution.

In cases where crystallography indicates planar puckering (e.g., quinoline ring), generalized puckering coordinates (amplitude and phase) can quantify deviations from ideal geometry .

Advanced: What challenges arise in optimizing reaction yields for this compound’s synthesis?

Answer:

Key challenges include:

- By-product formation : Competing pathways (e.g., over-acylation) require precise stoichiometry of AlCl₃ and controlled heating .

- Purification : Use gradient recrystallization (e.g., ethanol/hexane) to isolate pure product from regioisomers.

- Moisture sensitivity : Intermediates like chloroacetyl derivatives are hygroscopic; reactions must be conducted under anhydrous conditions .

Advanced: How to design biological assays to evaluate the compound’s anticancer activity?

Answer:

- Cell line selection : Use A549 lung cancer cells (as in related hydroxyquinoline studies) .

- Apoptosis assays : Measure caspase-3 activation via fluorometric substrates.

- Gene expression analysis : Apply RT-qPCR with the 2 method to quantify BCL2/STAT3 pathway modulation .

- Dose-response curves : Test concentrations from 1–100 µM, using cisplatin as a positive control. Ensure triplicate replicates and ANOVA for statistical significance .

Advanced: What are best practices for refining crystallographic data of this compound using SHELX software?

Answer:

- Data collection : Use high-resolution (<1.0 Å) data to resolve disorder (e.g., ester group rotational isomers).

- Refinement in SHELXL :

- Validation : Cross-check thermal ellipsoids and residual density maps to avoid overfitting .

Basic: How to ensure compound stability during storage and handling?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .

- Handling : Use desiccants in storage vials and avoid prolonged exposure to light (due to quinoline’s UV sensitivity) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or methyl group substitution.

- Frontier molecular orbital (FMO) analysis : Identify reactive sites via HOMO/LUMO surfaces.

- Solvent effects : Include implicit solvation models (e.g., PCM) for aqueous reactivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.